molecular formula C10H12O2S B14172826 Ethyl 4-(thiophen-2-yl)but-2-enoate CAS No. 923261-75-0

Ethyl 4-(thiophen-2-yl)but-2-enoate

Cat. No.: B14172826
CAS No.: 923261-75-0
M. Wt: 196.27 g/mol
InChI Key: RBMSCWCEKAOZCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(thiophen-2-yl)but-2-enoate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(thiophen-2-yl)but-2-enoate typically involves the condensation of thiophene derivatives with ethyl acetoacetate under basic conditions. One common method is the Knoevenagel condensation, where thiophene-2-carbaldehyde reacts with ethyl acetoacetate in the presence of a base such as piperidine .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(thiophen-2-yl)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Ethyl 4-(thiophen-2-yl)but-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(thiophen-2-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-2-carbaldehyde
  • Thiophene-2-boronic acid
  • Thiophene-2-methylamine

Uniqueness

Ethyl 4-(thiophen-2-yl)but-2-enoate is unique due to its specific structure, which combines the thiophene ring with an ethyl ester and a but-2-enoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

923261-75-0

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

ethyl 4-thiophen-2-ylbut-2-enoate

InChI

InChI=1S/C10H12O2S/c1-2-12-10(11)7-3-5-9-6-4-8-13-9/h3-4,6-8H,2,5H2,1H3

InChI Key

RBMSCWCEKAOZCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCC1=CC=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.